(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate
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Overview
Description
(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a 2-aminothiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Substituents: The 2,4-dichlorobenzyl and 4-fluorophenyl groups can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the cyano group with ethyl acetate under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions may target the cyano group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties.
Medicine
In medicine, such compounds are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The cyano and thiazolidinone groups may play a crucial role in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene-thiazolidinones: Known for their antimicrobial activities.
Fluorophenyl-thiazolidinones: Investigated for their anticancer properties.
Uniqueness
The uniqueness of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[5-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2O3S/c1-2-29-21(28)16(11-25)20-26(15-7-5-14(24)6-8-15)19(27)18(30-20)9-12-3-4-13(22)10-17(12)23/h3-8,10,18H,2,9H2,1H3/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGHOZWBJIGGK-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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